[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate
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Overview
Description
5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a morpholinomethyl group at the 7th position and a 2-chlorobenzoate ester at the 8th position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of 5-chloroquinolin-8-ol. This intermediate is then reacted with formaldehyde and morpholine in dry ethanol under reflux conditions to yield 5-chloro-7-(morpholinomethyl)quinolin-8-ol . The final step involves esterification with 2-chlorobenzoic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the morpholinomethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-7-(morpholinomethyl)quinolin-8-ol
- 5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl 2-thiophenecarboxylate
Uniqueness
Compared to similar compounds, 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate has a unique combination of a quinoline core, morpholinomethyl group, and 2-chlorobenzoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18Cl2N2O3 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-17-6-2-1-4-16(17)21(26)28-20-14(13-25-8-10-27-11-9-25)12-18(23)15-5-3-7-24-19(15)20/h1-7,12H,8-11,13H2 |
InChI Key |
FOFKDQFUZFHQOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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